BenchChemオンラインストアへようこそ!

2,4,7-Triamino-6-o-tolylpteridine

Antimalarial Plasmodium berghei In vivo efficacy

2,4,7-Triamino-6-o-tolylpteridine (CAS 2853-69-2, WR is a synthetic ortho-substituted arylpteridine bearing three amino groups at positions 2, 4, and 7 and an o-tolyl (2-methylphenyl) substituent at position 6 of the pteridine core. With molecular formula C₁₃H₁₃N₇ and molecular weight 267.29 g·mol⁻¹ , the compound belongs to the 2,4,7-triamino-6-arylpteridine class, which includes the FDA-approved potassium-sparing diuretic triamterene (2,4,7-triamino-6-phenylpteridine).

Molecular Formula C13H13N7
Molecular Weight 267.29 g/mol
CAS No. 2853-69-2
Cat. No. B13733916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,7-Triamino-6-o-tolylpteridine
CAS2853-69-2
Molecular FormulaC13H13N7
Molecular Weight267.29 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N
InChIInChI=1S/C13H13N7/c1-6-4-2-3-5-7(6)8-10(14)18-12-9(17-8)11(15)19-13(16)20-12/h2-5H,1H3,(H6,14,15,16,18,19,20)
InChIKeyGXCOXYQKWSWCGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,7-Triamino-6-o-tolylpteridine (CAS 2853-69-2): Identity, Structure, and Research-Grade Procurement Context


2,4,7-Triamino-6-o-tolylpteridine (CAS 2853-69-2, WR 3090) is a synthetic ortho-substituted arylpteridine bearing three amino groups at positions 2, 4, and 7 and an o-tolyl (2-methylphenyl) substituent at position 6 of the pteridine core [1]. With molecular formula C₁₃H₁₃N₇ and molecular weight 267.29 g·mol⁻¹ [1], the compound belongs to the 2,4,7-triamino-6-arylpteridine class, which includes the FDA-approved potassium-sparing diuretic triamterene (2,4,7-triamino-6-phenylpteridine) [2]. Unlike triamterene, 2,4,7-triamino-6-o-tolylpteridine was historically developed as an antimalarial agent under the Walter Reed Army Institute of Research program and has also been investigated as an antifibrillatory agent and a differentiation-inducing compound [3][4]. Procurement of research-grade material requires awareness that generic substitution within the 6-arylpteridine series is not scientifically valid, as the ortho-methyl substituent confers distinct pharmacological and toxicological profiles compared with the unsubstituted phenyl or para-substituted analogs [3].

Why 2,4,7-Triamino-6-o-tolylpteridine Cannot Be Substituted with Generic 6-Arylpteridine Analogs


Within the 2,4,7-triamino-6-arylpteridine series, even minor modifications of the 6-aryl substituent produce marked shifts in antimalarial potency, mammalian toxicity, and ion-transport pharmacology that preclude generic interchange [1]. The ortho-methyl group of 2,4,7-triamino-6-o-tolylpteridine is not a passive spectator; it directly influences antiplasmodial activity ranking: the o-methyl and o-chloro derivatives were the most active compounds among a panel of ortho-substituted analogs, whereas the unsubstituted phenyl congener (triamterene) showed weaker antimalarial activity in the same experimental systems [1]. In cardiac electrophysiology, US Patent US3534140A explicitly delineates the o-tolyl and phenyl derivatives as a distinct subclass possessing antifibrillatory and antiarrhythmic properties devoid of vagolytic, local anesthetic, beta-blocking, ganglion-blocking, and neuromuscular-blocking actions—a polypharmacological void that cannot be assumed for other 6-aryl substitutions [2]. The compound's safety margin also differs substantially from close analogs: its oral LD₅₀ in rats (1800 mg·kg⁻¹) far exceeds that reported for triamterene in mice (380 mg·kg⁻¹ oral), indicating a quantitatively distinct acute toxicity profile that is substitution-dependent [3]. These three orthogonal lines of evidence—antiplasmodial structure–activity relationship, cardiac ion-channel selectivity fingerprint, and systemic toxicity—collectively demonstrate that generic in-class substitution would invalidate experimental reproducibility and compromise safety interpretation.

Quantitative Differentiation Evidence for 2,4,7-Triamino-6-o-tolylpteridine Relative to Key Comparators


Antimalarial Activity Against P. berghei in Mice: o-Tolyl vs. Phenyl (Triamterene) Direct Comparison

In a head-to-head in vivo antimalarial study using mice infected with Plasmodium berghei, 2,4,7-triamino-6-o-tolylpteridine (WR 3090) and triamterene (2,4,7-triamino-6-phenylpteridine) were directly compared. Both compounds suppressed parasitemia and prolonged survival; however, the o-tolyl derivative demonstrated a superior efficacy window, effecting cures at doses of 320 and 640 mg·kg⁻¹, whereas triamterene, while active, is primarily classified as a diuretic with weaker antiplasmodial potency in the same model [1]. The o-methyl and o-chloro derivatives were identified as the most active compounds among the entire ortho-substituted series examined [1].

Antimalarial Plasmodium berghei In vivo efficacy

Acute Oral Toxicity (LD₅₀) in Rats: o-Tolyl Exhibits 4.7-Fold Lower Acute Lethality Than Triamterene in Mice

Acute oral toxicity data reveal a substantial quantitative difference between 2,4,7-triamino-6-o-tolylpteridine and its phenyl analog triamterene. The o-tolyl derivative exhibits a rat oral LD₅₀ of 1800 mg·kg⁻¹, whereas triamterene has a reported mouse oral LD₅₀ of 380 mg·kg⁻¹ [1]. Although species differ (rat vs. mouse), both rodents are standard acute toxicology models, and the ~4.7-fold higher lethal dose for the o-tolyl compound indicates a markedly wider acute safety margin. The same study further reported rat intraperitoneal LD₅₀ of 1260 mg·kg⁻¹ and mouse oral LD₅₀ >5071 mg·kg⁻¹ for the o-tolyl derivative .

Toxicology Safety pharmacology LD50

Cardiac Electrophysiology Selectivity: o-Tolyl Substitution Confers Antifibrillatory Activity Without Autonomic Side Effects

US Patent US3534140A explicitly claims 2,4,7-triamino-6-o-tolylpteridine and its phenyl congener as antifibrillatory and antiarrhythmic agents, with the critical differentiation that these ortho-tolyl and phenyl derivatives are devoid of vagolytic, local anesthetic, beta-blocking, ganglion-blocking, and neuromuscular-blocking actions [1]. This polypharmacological void is a structural feature of the 6-aryl substitution pattern and cannot be extrapolated to other pteridine analogs (e.g., 6-furyl or 6-pyridyl derivatives) that may engage additional off-target receptors. The patent further notes that these compounds are soluble and stable in propylene glycol, glycerine, and acetone ketal of glycerine, developing strong fluorescence upon dissolution, which facilitates analytical retrieval from biological fluids [1].

Antiarrhythmic Antifibrillatory Cardiac safety

Renal Ion Handling: WR 3090 Increases Sodium Excretion While Sparing Potassium—A Differentiated Diuretic Profile

In noninfected rats, 2,4,7-triamino-6-o-tolylpteridine (WR 3090) increased urine flow and sodium excretion while reducing potassium excretion, demonstrating a potassium-sparing diuretic profile [1]. This property is shared with triamterene but is not universal across 6-arylpteridine analogs. Aviado et al. (1968) reported that the antimalarial activity of both WR 3090 and triamterene potentiated that of sulfones, indicating a dual pharmacological utility (antimalarial plus diuretic) that is specific to this substitution class [1]. However, at lethal intravenous doses, WR 3090 caused myocardial contractile depression and hypotension, indicating a dose-dependent cardiovascular liability that must be accounted for in experimental design [1].

Diuretic Potassium-sparing Renal physiology

Recommended Research and Procurement Application Scenarios for 2,4,7-Triamino-6-o-tolylpteridine


Antimalarial Drug Discovery: In Vivo Efficacy Benchmarking Against P. berghei

2,4,7-Triamino-6-o-tolylpteridine serves as a well-characterized positive control compound for murine P. berghei malaria models, with documented curative doses at 320–640 mg·kg⁻¹ and survival prolongation at 40–160 mg·kg⁻¹ [1]. Its superior activity ranking among 6-ortho-substituted arylpteridines makes it a reference standard for structure–activity relationship (SAR) studies exploring novel antimalarial chemotypes. The compound's ability to potentiate sulfone antimalarials further positions it as a combination-therapy probe [2].

Cardiac Electrophysiology: Mechanistic Studies of Antifibrillatory Agents

The compound's clean selectivity profile—absence of vagolytic, local anesthetic, beta-blocking, ganglion-blocking, and neuromuscular-blocking activities—makes it an ideal tool for dissecting antifibrillatory mechanisms without confounding off-target pharmacology [3]. Its strong fluorescence upon solubilization facilitates tissue-distribution and pharmacokinetic tracking [3].

Renal Physiology: Potassium-Sparing Diuresis Research

WR 3090 increases urinary sodium excretion while reducing potassium loss, mimicking the electrolyte-handling pattern of triamterene but with the added dimension of antimalarial activity [2]. This dual pharmacology enables studies of ion-transport modulation in infectious disease contexts where diuretic intervention may be therapeutically relevant.

Toxicology and Safety Pharmacology: Wide-Margin In Vivo Dosing

With a rat oral LD₅₀ of 1800 mg·kg⁻¹ and mouse oral LD₅₀ exceeding 5071 mg·kg⁻¹ , the compound permits high-dose in vivo experimental regimens that would be lethal for triamterene (mouse oral LD₅₀ = 380 mg·kg⁻¹) [4]. This wide safety margin is critical for maximum-tolerated-dose studies in rodent models.

Quote Request

Request a Quote for 2,4,7-Triamino-6-o-tolylpteridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.